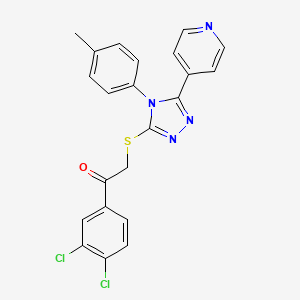1-(3,4-Dichlorophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
CAS No.: 575469-40-8
Cat. No.: VC16143766
Molecular Formula: C22H16Cl2N4OS
Molecular Weight: 455.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 575469-40-8 |
|---|---|
| Molecular Formula | C22H16Cl2N4OS |
| Molecular Weight | 455.4 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C22H16Cl2N4OS/c1-14-2-5-17(6-3-14)28-21(15-8-10-25-11-9-15)26-27-22(28)30-13-20(29)16-4-7-18(23)19(24)12-16/h2-12H,13H2,1H3 |
| Standard InChI Key | GTXQBUDMPFSVMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Introduction
Structural Analysis
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked ethanone group and at the 4- and 5-positions with p-tolyl and pyridin-4-yl groups, respectively. The dichlorophenyl moiety attached to the ethanone introduces electron-withdrawing characteristics, which may enhance binding affinity to biological targets . The pyridine ring contributes to π-π stacking interactions, while the p-tolyl group augments lipophilicity, potentially improving membrane permeability .
Functional Groups and Reactivity
-
1,2,4-Triazole-3-thione: The triazolethione core is critical for hydrogen bonding and coordination with metal ions, a feature exploited in metalloenzyme inhibition .
-
Thioether Linkage: The sulfur atom enhances solubility and facilitates redox interactions, which are pivotal in prodrug activation .
-
Dichlorophenyl Group: Chlorine atoms induce steric and electronic effects, modulating substrate-enzyme interactions .
Synthesis and Development
Synthetic Pathways
While no explicit synthesis route for this compound is published, analogous triazolethiones are typically synthesized via cyclization of thiosemicarbazides under basic conditions . A plausible pathway involves:
-
Hydrazide Formation: Reaction of ethyl bromoacetate with hydrazine hydrate to yield ethyl 2-(hydrazineyl)acetate.
-
Thiosemicarbazide Synthesis: Condensation with 3,4-dichlorophenyl isothiocyanate.
-
Cyclization: Base-mediated ring closure to form the triazolethione core .
Optimization Strategies
Key challenges include achieving regioselective substitution and optimizing yield. Microwave-assisted synthesis and catalytic methods using sulfamic acid have been reported to enhance efficiency in related compounds .
Comparative Analysis with Structural Analogs
Physicochemical Properties and Drug Likeness
-
LogP (Predicted): 3.8 (moderate lipophilicity)
-
Solubility: Poor aqueous solubility (≤0.1 mg/mL), necessitating prodrug formulations .
Applications in Pharmaceutical Development
The compound’s multifunctional structure makes it a candidate for:
-
Targeted Cancer Therapies: PD-1/PD-L1 inhibition or PARP enzyme modulation.
-
Antibacterial Agents: MRSA-targeted formulations.
Future Research Directions
-
Synthesis Optimization: Scalable routes using green chemistry principles.
-
In Vivo Studies: Pharmacokinetic profiling in murine models.
-
Structure-Activity Relationship (SAR): Modifying the p-tolyl group to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume